molecular formula C24H20BrN3O2 B11146798 2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(4-bromophenyl)methoxy]phenol

2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(4-bromophenyl)methoxy]phenol

Cat. No.: B11146798
M. Wt: 462.3 g/mol
InChI Key: AUUGUUNWHVDUED-UHFFFAOYSA-N
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Description

2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(4-bromophenyl)methoxy]phenol is a useful research compound. Its molecular formula is C24H20BrN3O2 and its molecular weight is 462.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C24H20BrN3O2

Molecular Weight

462.3 g/mol

IUPAC Name

2-(2-amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(4-bromophenyl)methoxy]phenol

InChI

InChI=1S/C24H20BrN3O2/c1-15-22(17-5-3-2-4-6-17)23(28-24(26)27-15)20-12-11-19(13-21(20)29)30-14-16-7-9-18(25)10-8-16/h2-13,29H,14H2,1H3,(H2,26,27,28)

InChI Key

AUUGUUNWHVDUED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)Br)O)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

The compound 2-(2-amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(4-bromophenyl)methoxy]phenol (CAS No: 896832-57-8) is a pyrimidine derivative notable for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other relevant biological effects.

  • Molecular Formula : C24H20BrN3O2
  • Molecular Weight : 462.3 g/mol
  • Structure : The compound features a pyrimidine ring substituted with an amino group and a phenolic moiety linked to a bromophenylmethoxy group.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity
    • In vitro studies have demonstrated that the compound shows promising anticancer properties, with notable growth inhibition across various cancer cell lines.
    • A study reported that derivatives similar to this compound achieved a mean growth inhibition (GI%) of approximately 43.9% across 56 different cancer cell lines, suggesting broad-spectrum anticancer activity .
  • Enzyme Inhibition
    • The compound has been evaluated for its inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
    • Inhibitory concentrations (IC50) for CDK2 and TRKA were found to be in the range of 0.09–1.58 µM and 0.23–1.59 µM, respectively, indicating strong potential as a therapeutic agent targeting these kinases .
  • Cytotoxic Effects
    • Specific derivatives derived from this compound were tested against renal carcinoma cell lines (RFX 393), showing moderate cytotoxicity with IC50 values of 11.70 µM and 19.92 µM for selected compounds .

Case Study 1: Anticancer Efficacy

A comparative study of several pyrimidine derivatives, including the target compound, revealed that it significantly inhibited cancer cell proliferation. The study utilized various cancer cell lines and assessed the cytotoxic effects using standard assays such as MTT and apoptosis assays.

CompoundCell LineIC50 (µM)Mechanism
Target CompoundRFX 39311.70CDK2/TRKA inhibition
Reference DrugStaurosporine0.5Broad-spectrum kinase inhibition

Case Study 2: Enzyme Interaction

Molecular docking studies have provided insights into the binding interactions of the compound with CDK2 and TRKA. The binding affinities were calculated using computational methods, revealing that the compound fits well into the active sites of these enzymes, supporting its role as a potential inhibitor.

Research Findings

Recent findings emphasize the importance of structure-activity relationships (SAR) in enhancing the biological efficacy of pyrimidine derivatives:

  • Substituents on the phenyl rings significantly affect both the potency and selectivity towards specific kinases.
  • The presence of bromine in the para position enhances lipophilicity, potentially improving cellular uptake and bioavailability.

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